(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGFETKZDQWILI-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C#N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C#N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric addition of benzyl cyanide to a chiral pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the temperature is carefully regulated to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can be effective against various strains of bacteria and fungi. The compound’s structure allows for interactions with microbial targets, enhancing its efficacy as an antimicrobial agent.
Case Study: Antibacterial Screening
A study evaluated the antibacterial activity of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed inhibition zones ranging from 16 to 26 mm when tested against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| Pyrrolidine Derivative A | 20 | Staphylococcus aureus |
| Pyrrolidine Derivative B | 18 | Escherichia coli |
Organic Synthesis
Chiral Building Blocks
this compound serves as a valuable building block in asymmetric synthesis. Its chirality is critical for producing other chiral compounds used in pharmaceuticals.
Case Study: Synthesis of Chiral Compounds
In one study, this compound was utilized to synthesize novel chiral crown ethers. This application demonstrates the compound's versatility in creating complex molecular architectures that are essential in drug development .
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Crown Ether Synthesis | Chiral Crown Ether A | 85 |
| Crown Ether Synthesis | Chiral Crown Ether B | 90 |
Materials Science
Ionic Liquids and Electrolytes
The compound has been explored for its potential use in ionic liquids, particularly as electrolytes in batteries. Its structural properties facilitate the formation of stable ionic liquids that can improve the efficiency of lithium-ion batteries.
Case Study: Battery Applications
Research has shown that ionic liquids derived from this compound exhibit enhanced conductivity and thermal stability compared to traditional electrolytes .
| Property | Ionic Liquid Derived from (3S,4S) Compound | Traditional Electrolyte |
|---|---|---|
| Conductivity (mS/cm) | 15 | 10 |
| Thermal Stability (°C) | 300 | 250 |
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
The stereochemistry of pyrrolidine derivatives significantly impacts their reactivity and interactions. For example:
- (3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile : Enantiomeric pairs often exhibit divergent binding affinities in chiral environments, such as enzyme active sites.
- Diastereomers (e.g., 3S,4R or 3R,4S) : These may display altered solubility or crystallinity due to differences in molecular packing, as inferred from crystallographic studies using SHELX and ORTEP-3 .
Functional Group Modifications
Nitrile Group Replacements
- 1-Benzyl-4-methylpyrrolidine-3-amine : The amine derivative could serve as a versatile intermediate for further derivatization, though the nitrile’s electron-withdrawing nature is lost.
Substituent Variations
- 1-Benzyl-3-methylpyrrolidine-4-carbonitrile : Positional isomerism alters the spatial arrangement of substituents, affecting conformational preferences and intermolecular interactions.
Physicochemical and Computational Analysis
- Lumping Strategy: Compounds with analogous nitrile and benzyl groups (e.g., pyridine carbonitriles) are often "lumped" in computational models due to shared reactivity profiles, as noted in climate-impact studies . This approach simplifies reaction networks but may overlook stereochemical nuances.
- Crystallographic Tools : SHELXL and ORTEP-3 enable precise determination of molecular geometry, critical for comparing bond lengths and angles across derivatives .
Data Tables
Table 1: Comparison of Pyrrolidine Derivatives
Table 2: Computational and Experimental Tools
Key Research Findings
Stereochemical Sensitivity : The (3S,4S) configuration confers distinct conformational constraints compared to diastereomers, as revealed by crystallographic data .
Green Synthesis Potential: NaCl-catalyzed aqueous methods (as in pyridine carbonitrile synthesis) could be adapted for eco-friendly production of pyrrolidine derivatives .
Computational Limitations : Lumping strategies may undervalue stereochemical differences, necessitating atomistic models for accurate comparisons .
Biological Activity
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile is a chiral compound characterized by its unique pyrrolidine structure, which includes a benzyl group and a carbonitrile functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological and inflammatory conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a stereocenter at the 3 and 4 positions of the pyrrolidine ring, which is crucial for its biological activity. The presence of the carbonitrile group enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity against various pathogens. The carbonitrile group may play a role in enhancing this property through interaction with microbial enzymes or cell membranes.
Neuroactive Effects
The pyrrolidine ring structure suggests potential interactions with neurotransmitter systems. Compounds with similar configurations have shown promise in modulating neurotransmitter release and receptor activity, which could make this compound a candidate for treating neurological disorders such as depression or anxiety.
Anti-inflammatory Activity
The compound may exhibit anti-inflammatory properties, supported by studies indicating that related pyrrolidine derivatives can inhibit pro-inflammatory cytokines. This effect could be attributed to the modulation of signaling pathways involved in inflammation.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It is hypothesized that the compound can bind to neurotransmitter receptors, affecting signaling cascades related to mood regulation and cognitive function.
- Cytokine Modulation : By influencing cytokine production, the compound may help mitigate inflammatory responses in various tissues.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Neuroactive Properties Investigation
In another study focused on neuroactive properties, researchers assessed the effects of this compound on neurotransmitter release in rat brain slices. The findings indicated enhanced dopamine release in response to the compound, supporting its role as a neuroactive agent .
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests that this compound may be beneficial in treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2S,3S)-N-benzyl-2-methylpyrrolidine | Similar pyrrolidine structure | Antimicrobial |
| (R)-Phenylalanine | Contains an amino acid structure | Neuroactive |
| 1-Boc-4-methylpyrrolidine | Protective group on nitrogen | Enhances stability |
This table illustrates how this compound compares to related compounds regarding structure and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
